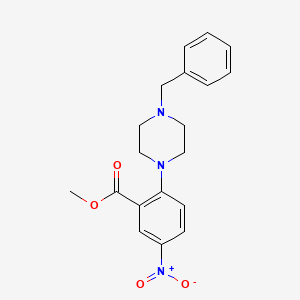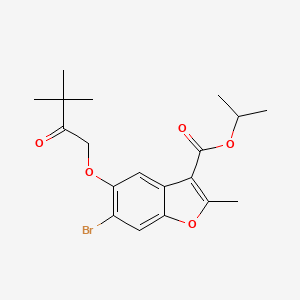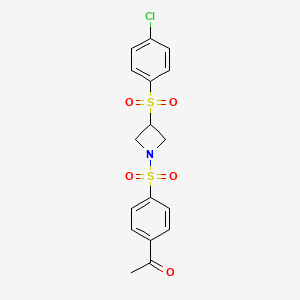
3,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed physical and chemical properties analysis .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
Researchers have synthesized various acylthioureas with potential antimicrobial properties, highlighting the significance of fluorine atoms in enhancing anti-pathogenic activity. These compounds, including derivatives of benzamides with halogen atoms like fluorine, have shown promising results against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The study underscores the importance of fluorine in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Materials Science and Polymer Synthesis
In materials science, research on poly(p-benzamide) has led to the development of polymers with low polydispersity and the synthesis of block copolymers containing well-defined aramides. These advancements demonstrate the role of fluorinated compounds in creating materials with potential applications in various industries, including the synthesis of complex structures through chain-growth polycondensation (Yokozawa et al., 2002).
Organic Chemistry and Molecular Interaction
Studies on C–H⋯F interactions involving difluorobenzene groups have revealed insights into the role of fluorine in molecular aggregation and complex formation. Such research helps understand the influence of fluorine substitution patterns on molecular properties and the potential for creating novel organic compounds with specific interaction capabilities (Mocilac et al., 2016).
Pharmaceutical Chemistry and Fluorinated Compounds
The synthesis and evaluation of fluorinated molecules, such as those involving gem-difluorohomoallylic silyl ethers, illustrate the ongoing efforts to develop new medicinal compounds. These studies highlight the versatility of fluorinated synthons in creating difluorinated compounds, potentially leading to advances in pharmaceutical and agrochemical industries (Cui et al., 2023).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c22-18-9-8-17(14-19(18)23)21(26)24-10-4-5-11-25-12-13-27-20(15-25)16-6-2-1-3-7-16/h1-3,6-9,14,20H,4-5,10-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRRADHIHAFEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)


![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)
![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)
![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)



![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)